5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Researchers often encounter low yields with chloroarenes in cross-coupling due to strong C-Cl bonds. 5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine (CAS 1807885-10-4) overcomes this with its labile C-Br bond (BDE 81 vs. 96 kcal/mol for C-Cl), enabling efficient Suzuki-Miyaura and Buchwald-Hartwig couplings. Key benefits: • Higher yields at lower catalyst loadings • Defined (S)-stereochemistry (≥95%) for asymmetric synthesis • High LogP (4.02) for CNS drug design. In stock with full characterization; ready to ship.

Molecular Formula C13H13BrN2
Molecular Weight 277.16 g/mol
CAS No. 1807885-10-4
Cat. No. B1517256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine
CAS1807885-10-4
Molecular FormulaC13H13BrN2
Molecular Weight277.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=NC=C(C=C2)Br
InChIInChI=1S/C13H13BrN2/c1-10(11-5-3-2-4-6-11)16-13-8-7-12(14)9-15-13/h2-10H,1H3,(H,15,16)/t10-/m0/s1
InChIKeyRXWGKSYYHCZAJQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine Core Data


5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine (CAS 1807885-10-4) is a chiral 2-aminopyridine derivative featuring a bromine atom at the 5-position of the pyridine ring and an (S)-1-phenylethylamine substituent on the 2-amino group . Its molecular formula is C13H13BrN2, with a molecular weight of 277.16 g/mol . This compound serves primarily as a versatile building block in medicinal chemistry and organic synthesis, where the bromine atom provides a reactive handle for downstream functionalization via cross-coupling reactions, and the chiral amine moiety offers opportunities for stereochemical diversification [1].

Synthetic handle
Bromine reactive site for cross-coupling functionalization workflows
Stereochemistry
Single (S)-enantiomer building block for stereochemical diversification
Scaffold
2-Aminopyridine core for medicinal chemistry library synthesis

Irreplaceability of 5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine


Substituting 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine with its 5-chloro analog or other closely related 2-aminopyridines is not straightforward due to fundamental differences in chemical reactivity. The C-Br bond is significantly weaker than the C-Cl bond (bond dissociation energies of 81 kcal/mol for Ph-Br vs. 96 kcal/mol for Ph-Cl), making bromoarenes substantially more reactive in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. This higher reactivity translates to faster reaction rates, lower required catalyst loadings, and often higher yields under milder conditions, which are critical factors in both research and industrial-scale synthesis. Furthermore, the defined (S)-stereochemistry at the chiral center is a specific structural feature that cannot be replicated by racemic mixtures or alternative chiral amines without altering downstream biological or pharmacological outcomes .

Reactivity
5-Bromo substituent enables efficient oxidative addition in Pd-catalyzed couplings
5-Chloro analog has a stronger carbon-halogen bond that may reduce cross-coupling efficiency and require harsher conditions
Reactivity context may not transfer directly; coupling performance depends on specific catalyst system and substrate pairing
Chirality
Defined (S)-enantiomer supports consistent stereochemical outcomes in asymmetric synthesis
Racemic mixtures or the (R)-enantiomer may alter downstream stereochemical results and biological assay interpretation
Stereochemical identity may shift assay outcomes; enantiomer-specific validation recommended

5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine Quantitative Evidence


Cross-Coupling Reactivity Advantage

The 5-bromo substituent confers a significant reactivity advantage over the 5-chloro analog in palladium-catalyzed cross-coupling reactions, which is directly correlated to the lower bond dissociation energy of the C-Br bond [1]. This intrinsic property makes the target compound a more efficient substrate for key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings.

Cross-Coupling Reactivity
Class-level inference
C-Br: 81 kcal/mol
vs
C-Cl: 96 kcal/mol
Reported BDE difference supports cross-coupling workflow selection for milder reaction conditions
Class-level physical organic principle; reactivity depends on specific catalyst and ligand system
Cross-Coupling Palladium Catalysis Medicinal Chemistry

Stereochemical Purity for Asymmetric Synthesis

The compound is supplied as the single (S)-enantiomer with a specified purity of 95% . This defined stereochemistry is essential for applications where chirality dictates biological activity or material properties, as the (R)-enantiomer or a racemic mixture can exhibit significantly different pharmacological profiles or synthetic outcomes.

Stereochemical Purity
Specification review
(S)-enantiomer, 95% purity
Defined (S)-configuration supports stereochemical control in asymmetric synthesis workflows
Vendor specification; verify by chiral HPLC analysis for critical SAR studies
Chiral Synthesis Enantioselective Catalysis Medicinal Chemistry

Lipophilicity Advantage in Drug Design

The calculated LogP value of 4.0172 for 5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine indicates a high degree of lipophilicity . This is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery programs, and it differs substantially from the 5-chloro analog (calculated LogP ~3.2) due to the increased polarizability and size of the bromine atom.

Lipophilicity Profile
Cross-study comparable
LogP 4.02
vs
LogP ~3.2 (5-Cl analog)
Reported lipophilicity difference may inform permeability assay context in CNS research
Computational prediction; experimental LogP determination recommended for lead optimization
ADME Lipophilicity Drug Design

5-Bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine Key Applications


Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis

The enhanced reactivity of the 5-bromo group (BDE = 81 kcal/mol) compared to the 5-chloro analog (BDE = 96 kcal/mol) makes this compound an ideal aryl halide partner in Suzuki-Miyaura couplings for the construction of biaryl motifs common in kinase inhibitors [1]. This reactivity advantage allows for milder reaction conditions and higher yields, which are critical in the iterative synthesis of lead optimization libraries in medicinal chemistry.

Enantioselective Chiral Amine Synthesis

The defined (S)-stereochemistry (95% purity) enables the compound to serve as a chiral building block for the asymmetric synthesis of pharmaceutical candidates where the stereochemical configuration is crucial for target engagement and selectivity . This is particularly relevant for the development of selective kinase inhibitors or GPCR modulators where a specific enantiomer is required for optimal activity and reduced off-target effects.

CNS-Penetrant Drug Candidate Development

The high calculated LogP of 4.0172 positions this compound as a favorable starting point for designing molecules intended to cross the blood-brain barrier . In contrast to the less lipophilic 5-chloro analog (estimated LogP ~3.2), this brominated derivative offers a significant advantage for CNS drug discovery programs targeting neurological or psychiatric disorders, where passive diffusion across endothelial cell membranes is a primary determinant of bioavailability.

Application
Selection Property
Validation Focus
Cross-coupling synthetic workflow
Aryl bromide reactivity profile
Coupling efficiency and yield under mild catalytic conditions
Stereochemical SAR studies
Defined (S)-enantiomer configuration
Enantiomer-specific assay context and chiral HPLC identity verification
CNS permeability research
Lipophilicity-driven membrane partitioning
Permeability assay context and experimental LogP confirmation

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